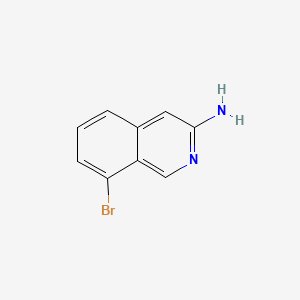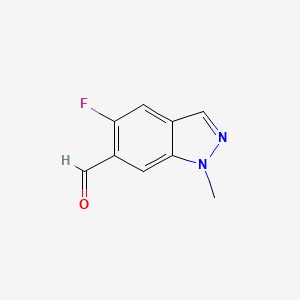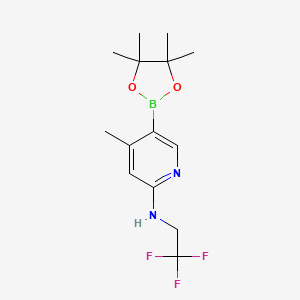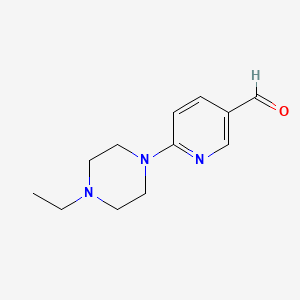
4-Fluoro-3-(4-nitrophenyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis Methods and Chemical Intermediates
Research on synthesis methods, particularly involving fluorinated compounds and nitrophenyl derivatives, is crucial for developing pharmaceuticals, agrochemicals, and materials science. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the importance of developing cost-effective and efficient synthesis methods for fluorinated compounds, which could be relevant to compounds like 4-Fluoro-3-(4-nitrophenyl)toluene (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorinated compounds often play a pivotal role in the development of fluorescent chemosensors, which are used for detecting metal ions, anions, and neutral molecules. The review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the versatility and utility of fluorophoric platforms in sensing applications, suggesting potential research applications for compounds with similar properties (Roy, 2021).
Atmospheric Chemistry of Nitrophenols
The atmospheric occurrence and transformation of nitrophenols, including their sources, analytical detection methods, and environmental impacts, are crucial in understanding atmospheric chemistry and environmental pollution. Research in this area could be relevant for understanding the environmental behavior and impact of nitrophenyl derivatives, including this compound (Harrison et al., 2005).
Properties and Applications of Fluorinated Compounds
Fluorinated compounds, due to their unique properties such as chemical inertness and thermal stability, find applications across a wide range of industries, from pharmaceuticals to materials science. For instance, research on fluorinated liquid crystals discusses the modifications in physical properties and applications in displays due to fluorine substitution, hinting at the broad applicability of fluorinated compounds in technology and materials science (Hird, 2007).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used for biomolecule immobilization and bioconjugation , suggesting that its targets could be a wide range of biomolecules.
Mode of Action
4-Fluoro-3-(4-nitrophenyl)toluene, also known as FNAB, is a photolinker used for photoaffinity labeling . The strong electron-withdrawing nitro group in FNAB makes the adjacent fluoro group highly reactive towards nucleophilic reagents . Upon photo-irradiation, it produces a desired chemical linkage .
Biochemical Pathways
Given its use in biomolecule immobilization and bioconjugation , it can be inferred that it may affect a variety of biochemical pathways depending on the specific biomolecules it interacts with.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it interacts with. Given its use in biomolecule immobilization and bioconjugation , it can be inferred that it may have a wide range of potential effects.
特性
IUPAC Name |
1-fluoro-4-methyl-2-(4-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-7-13(14)12(8-9)10-3-5-11(6-4-10)15(16)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLMFVBMAZNQQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742942 |
Source


|
| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-66-6 |
Source


|
| Record name | 1,1′-Biphenyl, 2-fluoro-5-methyl-4′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)
![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)
![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)
![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)





![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)



![2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B567072.png)
